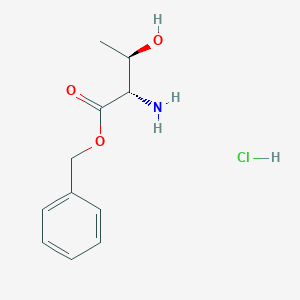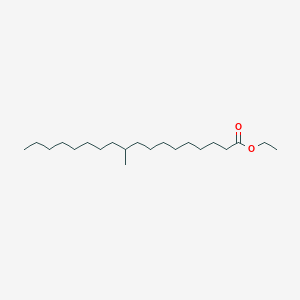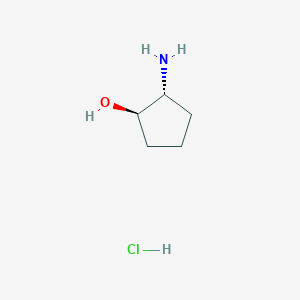
Tributyl(methyl)phosphonium dimethyl phosphate
Overview
Description
Tributyl(methyl)phosphonium dimethyl phosphate is an inorganic compound . It is a colorless to light yellow liquid . The IUPAC name for this compound is dimethyl phosphate; tributyl (methyl)phosphanium . The molecular weight is 342.4 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C15H36O4P2 . The InChI code is 1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a molecular weight of 342.39 g/mol . The compound has a topological polar surface area of 58.6 Ų . It has a rotatable bond count of 11 .Scientific Research Applications
Epoxy Resin Curing Agent
HISHICOLIN PX-4MP: is utilized as a curing agent for epoxy resins . Its role is to initiate the cross-linking reaction that transforms the liquid resin into a solid thermoset polymer. This application is critical in the production of coatings, adhesives, and composite materials where enhanced mechanical properties and thermal stability are required.
Phase Transfer Catalyst
In organic synthesis, HISHICOLIN PX-4MP serves as a phase transfer catalyst . It facilitates the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful in reactions between substances that would not otherwise mix, such as organic compounds and aqueous solutions.
Polymerization Initiator
This compound acts as a polymerization initiator, particularly for synthesizing polymers with functional groups like epoxy and carboxylic acid . It helps in starting the chain reaction that leads to polymer formation, which is essential in creating plastics and resins with specific characteristics.
Stabilizer in Polymer Production
HISHICOLIN PX-4MP: is used as a stabilizer in the production of polyester resins, polyurethanes, and epoxy resins . It helps in preventing unwanted reactions and degradation of polymers during production, ensuring the quality and consistency of the final product.
Antifoaming Agent
In the manufacturing of polymers, it can act as an antifoaming agent . By reducing surface tension, it prevents the formation of foam, which can introduce defects and affect the quality of the polymer products.
Organic Synthesis Catalyst
As a catalyst in organic synthesis, HISHICOLIN PX-4MP is involved in various chemical reactions to increase the rate without being consumed in the process . It is particularly valuable in reactions that form new carbon-phosphorus bonds, which are pivotal in the synthesis of many organic molecules.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335, H412 , which indicate that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also be harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
It is widely used in the production of polyester resins, polyurethanes, and epoxy resins , suggesting that it may interact with these materials or their precursors.
Mode of Action
It is used as a stabilizer, defoamer, or reaction auxiliary in the production of various resins , implying that it may facilitate or regulate certain chemical reactions in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of HISHICOLIN PX-4MP. It is a combustible liquid and should be kept away from sources of ignition . It is also a toxic organophosphorus compound, and appropriate protective measures should be taken when handling it . It should be stored under inert gas at 2-8°C and should avoid contact with oxidizing agents and strong acids to prevent dangerous reactions .
properties
IUPAC Name |
dimethyl phosphate;tributyl(methyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYBCGXPCFFNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(methyl)phosphonium dimethyl phosphate | |
CAS RN |
20445-88-9 | |
| Record name | Tributyl(methyl)phosphonium Dimethyl Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tributyl(methyl)phosphonium dimethyl phosphate interact with grain boundaries in perovskite solar cells, and what are the downstream effects on cell performance?
A1: Tributyl(methyl)phosphonium dimethyl phosphate interacts with grain boundaries (GBs) in polycrystalline perovskite films by partially dissolving them []. This penetration allows the compound to modify the GB structure, leading to the formation of one-dimensional perovskites at the GB interface. This structural change effectively passivates the GBs, reducing the rate of non-radiative electron-hole recombination that typically occurs at these interfaces. As a result, charge carrier lifetimes are prolonged, leading to improved charge extraction and ultimately enhanced power conversion efficiency in perovskite solar cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



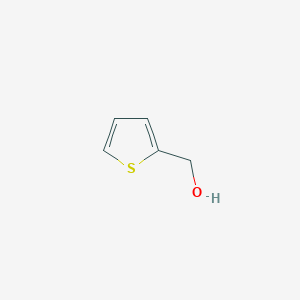
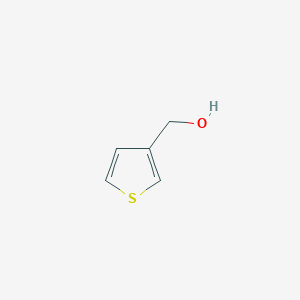
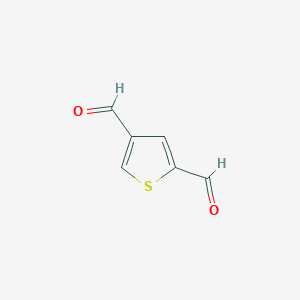
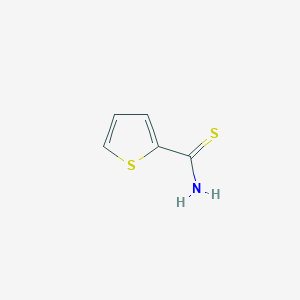
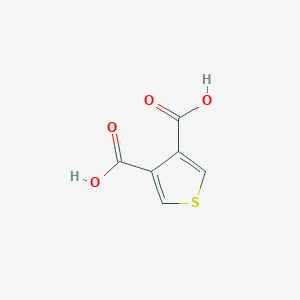
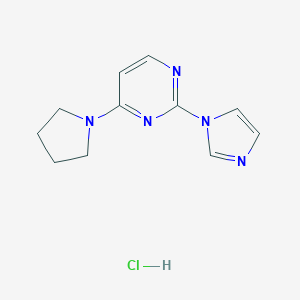
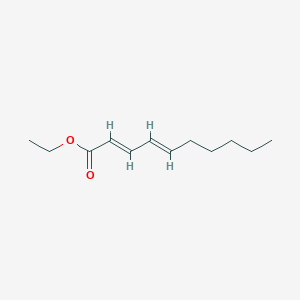
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
